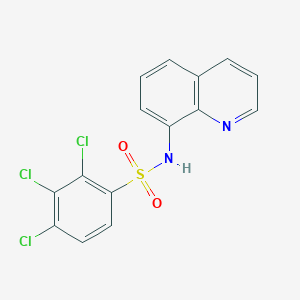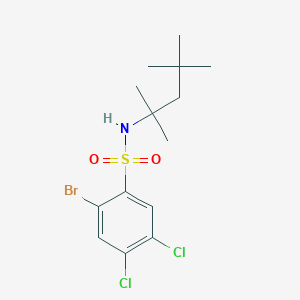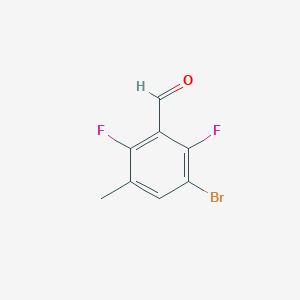![molecular formula C10H10BrN3O B2419538 2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1249588-05-3](/img/structure/B2419538.png)
2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a complex organic molecule that contains a 1,2,3-triazole ring, a bromophenyl group, and an ethanol group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a bromophenyl group, and an ethanol group . The bromophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached, and the ethanol group consists of a two-carbon chain with a hydroxyl (OH) group at the end .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom on the phenyl ring, the 1,2,3-triazole ring, and the ethanol group . The bromine atom is a good leaving group, which means it could be replaced by other groups in a substitution reaction . The 1,2,3-triazole ring could potentially participate in various reactions, especially if catalyzed by certain metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive. The ethanol group could make the compound polar and capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound has been utilized in the synthesis of novel heterocyclic compounds, with its structure confirmed using techniques like nuclear magnetic resonance spectroscopy and X-ray diffraction. Such compounds are crucial in exploring new areas of chemical research (Abdel-Wahab et al., 2023).
Biological Activity and Applications
Antimicrobial Activity : Studies have shown that derivatives of 1,2,3-triazole, such as 2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, possess significant antimicrobial properties. This is particularly relevant in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Nagamani et al., 2018).
Antifungal Evaluation : These compounds have also been evaluated for their antifungal properties, particularly against Candida strains. The findings suggest potential for the development of new antifungal agents, which is critical given the limited options currently available for fungal infections (Lima-Neto et al., 2012).
Chemical Properties and Interactions
Study of Molecular Interactions : The compound has been part of research focusing on understanding the molecular interactions of related compounds in different solvents. This information is essential for predicting the behavior of these compounds in various environments, which is fundamental in chemical research and pharmaceutical applications (Godhani et al., 2019).
Potential in COVID-19 Research : Some related compounds have been studied for their potential activity against COVID-19, specifically targeting the main protease of the virus. This highlights the significance of such compounds in contemporary medical research, particularly in the fight against emerging infectious diseases (Rashdan et al., 2021).
特性
IUPAC Name |
2-[1-(3-bromophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGKSBCGQIDORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)
